molecular formula C8H8BrF3N2 B8559699 1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine

1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine

Cat. No. B8559699
M. Wt: 269.06 g/mol
InChI Key: HUKVUJIXXGKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine is a useful research compound. Its molecular formula is C8H8BrF3N2 and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H8BrF3N2/c1-4-2-6(14-3-5(4)9)7(13)8(10,11)12/h2-3,7H,13H2,1H3

InChI Key

HUKVUJIXXGKWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoro-N-(4-methoxybenzylidene)ethanamine (77 mg; 0.1989 mmol) in dioxane (1.0 mL; 12 mmol) was added a 1 mol/L solution of hydrochloric acid in water (1.0 mL; 1.0 mmol). The reaction mixture was stirred at room temperature for 2 hours and then heated at 60° C. for 4 hours. The reaction mixture was partitioned between ethyl acetate and water. The layers were separated, and the aqueous layer adjusted to pH 7 with saturated aqueous sodium bicarbonate. The aqueous layer was extracted twice with dichloromethane. The combined dichloromethane extracts were dried over magnesium sulfate, filtered, and concentrated to yield 33.3 mg (62%) of the title compound, which was carried forward without purification. LCMS (ESI): M+H=269.2; 1H NMR (400 MHz, DMSO) δ 8.67 (s, 1H), 7.59 (s, 1H), 4.54 (dd, J=15.9, 7.9 Hz, 1H), 2.55 (d, J=7.8 Hz, 2H), 2.39 (s, 3H).
Name
1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoro-N-(4-methoxybenzylidene)ethanamine
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.